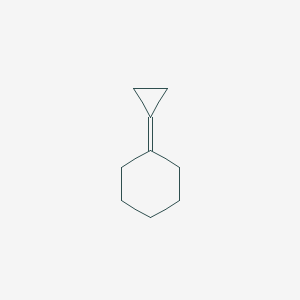
Cyclopropylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylidenecyclohexane is an organic compound that features a cyclopropylidene group attached to a cyclohexane ring This compound is of interest due to its unique structural properties, which combine the strain of the cyclopropylidene group with the relatively stable cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropylidenecyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. For instance, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can facilitate the formation of the cyclopropylidene group, which then reacts with cyclohexanone to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Cyclopropylidenecyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclohexane derivatives.
Substitution: The cyclopropylidene group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexane derivatives.
科学的研究の応用
Cyclopropylidenecyclohexane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the development of new materials and polymers with unique properties.
作用機序
The mechanism of action of cyclopropylidenecyclohexane involves its ability to undergo various chemical transformations due to the strain in the cyclopropylidene group. This strain makes the compound highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxidized products .
類似化合物との比較
Cyclopropylidenecyclohexane can be compared with other similar compounds, such as:
Cyclopropylidenecyclobutane: Similar in structure but with a cyclobutane ring instead of cyclohexane.
Bicyclopropylidene: Contains two cyclopropylidene groups.
Cyclopropylidenecyclopentane: Features a cyclopentane ring instead of cyclohexane.
Uniqueness: this compound is unique due to the combination of the cyclopropylidene group’s strain and the stability of the cyclohexane ring.
特性
CAS番号 |
14114-06-8 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
cyclopropylidenecyclohexane |
InChI |
InChI=1S/C9H14/c1-2-4-8(5-3-1)9-6-7-9/h1-7H2 |
InChIキー |
QBTNAILBCOWYOZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C2CC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
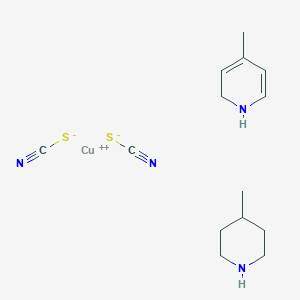
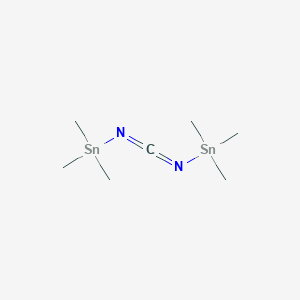
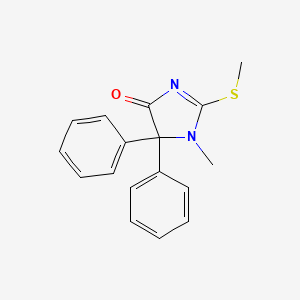
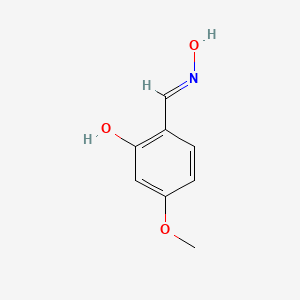
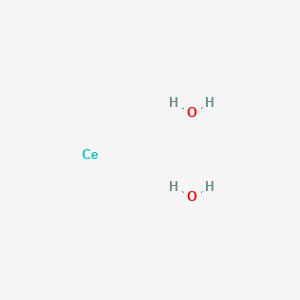
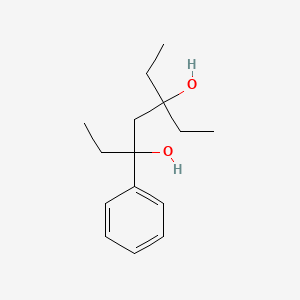
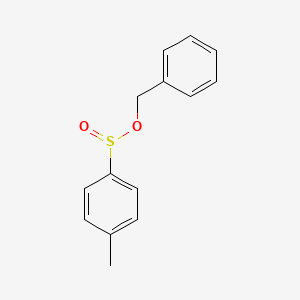
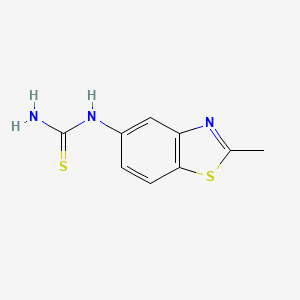
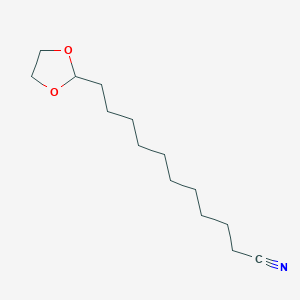
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
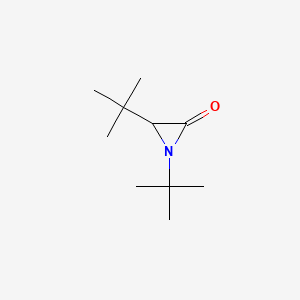

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
